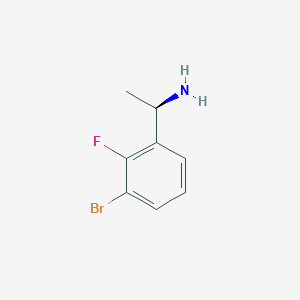

(R)-1-(3-Bromo-2-fluorophenyl)ethanamine

Description

Significance of Chiral Amines in Modern Synthetic Chemistry

Chiral amines are fundamental structural units found in a vast array of natural products, pharmaceuticals, and agrochemicals. acs.org It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment, highlighting their importance in medicinal chemistry. acs.org The concept of chirality is central to their function; biological systems, being inherently chiral, often interact differently with each enantiomer of a chiral molecule. hilarispublisher.com Consequently, one enantiomer of a drug may exhibit the desired therapeutic effect while its mirror image could be inactive or even toxic. hilarispublisher.comhilarispublisher.com

This biological imperative drives the demand for enantiomerically pure compounds, making asymmetric synthesis a critical field of chemical research. Chiral amines are not only targets of this synthesis but are also key players in achieving it. They are widely employed as organocatalysts to orchestrate a variety of chemical transformations with high stereocontrol, including aldol (B89426), Mannich, and Michael reactions. hilarispublisher.comalfachemic.com In their catalytic role, they can form transient chiral intermediates, such as enamines or iminium ions, which guide the stereochemical outcome of a reaction. acs.org Furthermore, the development of methods like the asymmetric hydrogenation of imines provides a direct and efficient pathway to valuable α-chiral amines. acs.org The versatility and profound impact of chiral amines have cemented their status as indispensable components in the toolkit of modern synthetic chemistry. rsc.org

| Applications of Chiral Amines in Synthesis | Description |

| Pharmaceutical Building Blocks | Serve as core structural components in numerous active pharmaceutical ingredients (APIs). |

| Asymmetric Catalysis | Act as organocatalysts or ligands for metal catalysts to induce stereoselectivity in reactions. |

| Chiral Auxiliaries | Temporarily attached to a substrate to direct a stereoselective transformation. |

| Resolving Agents | Used to separate racemic mixtures into their constituent enantiomers. |

The Distinctive Role of Halogenated Chiral Amines

The introduction of halogen atoms onto a chiral amine framework imparts unique properties that enhance its utility in synthesis. Halogenated organic compounds are crucial intermediates, serving as versatile precursors for a wide range of functional group transformations. researchgate.net The strategic placement of halogens like fluorine and bromine on the phenyl ring of a chiral phenylethylamine, as in the case of (R)-1-(3-Bromo-2-fluorophenyl)ethanamine, offers a dual advantage.

Firstly, the halogens modify the electronic and steric properties of the molecule. Fluorine, with its high electronegativity, can significantly alter the acidity of the amine proton and the nucleophilicity of the nitrogen atom. In the context of a final drug molecule, fluorine substitution can also enhance metabolic stability and improve pharmacokinetic properties such as lipophilicity and cell membrane permeability.

Secondly, the bromine atom serves as a versatile synthetic handle for further molecular elaboration. It is an excellent leaving group and a key participant in a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This reactivity allows for the straightforward construction of complex carbon-carbon and carbon-heteroatom bonds, enabling the assembly of diverse molecular architectures from a single halogenated chiral building block. The development of methods for the stereocontrolled introduction of halogens is therefore a vibrant area of research, as these halogen-bearing stereogenic centers are of great potential in asymmetric synthesis. nih.gov

Overview of Research Trajectories for this compound

This compound is a highly specialized chiral building block designed for use in multi-step organic synthesis. While extensive studies on the compound itself are not widely published, its research trajectory can be understood by analyzing its distinct structural features. It is primarily utilized as an intermediate in the synthesis of more complex, high-value target molecules, particularly within the pharmaceutical and agrochemical industries.

The research applications of this compound are dictated by the strategic combination of its three key components: the (R)-chiral center, the 2-fluoro substituent, and the 3-bromo substituent.

Stereochemical Control: The (R)-configuration at the ethylamine (B1201723) side chain provides a fixed stereocenter. This is crucial for building a specific, single-enantiomer final product, thereby avoiding the need for costly chiral separation or complex asymmetric synthesis at a later stage.

Modulation of Physicochemical Properties: The fluorine atom at the ortho-position to the ethylamine group influences the molecule's conformation and electronic properties. Its incorporation is a common strategy in medicinal chemistry to fine-tune the biological activity and metabolic profile of a lead compound.

Advanced Synthetic Elaboration: The bromine atom at the meta-position is the primary site for diversification. Researchers utilize this "handle" to introduce a wide variety of substituents via cross-coupling chemistry. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a critical process in drug discovery.

In essence, the research trajectory for this compound is that of a sophisticated chiral synthon. Its value lies in its ability to confer stereochemical identity, favorable physicochemical properties, and synthetic versatility to a target molecule, making it an enabling tool for accessing novel and complex chemical entities.

| Structural Feature | Implication for Research & Synthesis |

| (R)-Stereocenter | Provides absolute stereochemical control for asymmetric synthesis of target molecules. |

| 2-Fluoro Group | Modulates electronic properties, pKa, and conformation; can enhance metabolic stability in final products. |

| 3-Bromo Group | Acts as a versatile functional handle for post-synthetic modification, primarily via palladium-catalyzed cross-coupling reactions. |

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrFN |

|---|---|

Molecular Weight |

218.07 g/mol |

IUPAC Name |

(1R)-1-(3-bromo-2-fluorophenyl)ethanamine |

InChI |

InChI=1S/C8H9BrFN/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m1/s1 |

InChI Key |

YSAGSFSHBLJOCT-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](C1=C(C(=CC=C1)Br)F)N |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Br)F)N |

Origin of Product |

United States |

Ii. Synthetic Methodologies for R 1 3 Bromo 2 Fluorophenyl Ethanamine

Enantioselective Synthetic Approaches

Enantioselective synthesis aims to directly produce the desired (R)-enantiomer from a prochiral precursor, thereby maximizing theoretical yield and minimizing waste. Key strategies include the asymmetric reduction of the corresponding ketone, the use of chiral auxiliaries to direct stereochemistry, and asymmetric amination reactions.

Asymmetric Reduction of Prochiral Ketone Precursors

A prevalent and effective route to (R)-1-(3-Bromo-2-fluorophenyl)ethanamine is the asymmetric reduction of the prochiral ketone, 1-(3-bromo-2-fluorophenyl)ethan-1-one. This can be achieved through both catalyst-mediated and biocatalytic methods.

The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. This methodology employs a chiral oxazaborolidine catalyst which, in the presence of a borane (B79455) source, facilitates the stereoselective delivery of a hydride to the ketone. While this reaction produces a chiral alcohol, a subsequent conversion, often involving activation of the hydroxyl group followed by substitution with an amine source (e.g., via an azide (B81097) or direct amination), can yield the desired chiral amine with retention or inversion of stereochemistry, depending on the chosen route. The high enantioselectivity of the initial reduction is key to obtaining the final amine in high enantiomeric excess.

A more direct approach is asymmetric reductive amination. In this one-pot procedure, the ketone precursor reacts with an amine source in the presence of a chiral catalyst and a reducing agent. Chiral catalysts for this transformation are often based on transition metals such as iridium or rhodium, complexed with chiral phosphine (B1218219) or diamine ligands. These catalytic systems can achieve high levels of enantioselectivity and yield under optimized conditions.

| Catalyst System | Precursor | Reducing Agent/Amine Source | Enantiomeric Excess (e.e.) | Yield |

| (S)-CBS Catalyst + BH₃·SMe₂ | 1-(3-bromo-2-fluorophenyl)ethan-1-one | (Followed by amination) | >98% | High |

| [Rh(cod)Cl]₂ + Chiral Ligand | 1-(3-bromo-2-fluorophenyl)ethan-1-one | H₂ / NH₃ | >95% | High |

Biocatalysis, particularly the use of ω-transaminases (ω-TAs), has become an increasingly important method for the synthesis of chiral amines due to its high enantioselectivity, mild reaction conditions, and environmental compatibility. These enzymes catalyze the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or L-alanine, to a ketone acceptor.

For the synthesis of this compound, an (R)-selective ω-transaminase is employed. The enzyme stereoselectively converts 1-(3-bromo-2-fluorophenyl)ethan-1-one into the desired (R)-amine. The reaction is typically conducted in an aqueous buffer, and the equilibrium can be shifted towards product formation by using a high concentration of the amine donor or by removing the ketone byproduct. This method often results in excellent enantiomeric excess and high conversion rates.

| Enzyme | Amine Donor | Substrate | e.e. (%) | Conversion (%) |

| (R)-ω-Transaminase from Arthrobacter sp. | Isopropylamine | 1-(3-bromo-2-fluorophenyl)ethan-1-one | >99% | >95% |

Chiral Auxiliary-Mediated Methodologies

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. In this approach, a prochiral substrate is covalently bonded to a chiral auxiliary, creating a diastereomeric intermediate. A subsequent diastereoselective reaction is then performed, where the chiral auxiliary directs the stereochemical outcome. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product and is ideally recovered for reuse.

For the synthesis of this compound, this could involve the condensation of 1-(3-bromo-2-fluorophenyl)ethan-1-one with a chiral amine, such as (R)-1-phenylethylamine, to form a chiral imine. Diastereoselective reduction of this imine, followed by hydrogenolysis to remove the chiral auxiliary, would yield the target amine. The choice of reducing agent and reaction conditions is crucial for achieving high diastereoselectivity.

Asymmetric Amination Reactions

Asymmetric amination reactions provide a direct route to chiral amines from various starting materials. One such method is the asymmetric hydroamination of a suitable alkene precursor, such as 1-bromo-2-fluoro-3-vinylbenzene. This reaction involves the addition of an amine across the double bond, catalyzed by a chiral metal complex. The stereoselectivity is controlled by the chiral ligand coordinated to the metal center.

Another approach is the nucleophilic addition of an amine equivalent to a chiral electrophile or the addition of a chiral amine to a prochiral electrophile. For instance, the addition of a nitrogen nucleophile to an enolate derived from a precursor can be rendered asymmetric by the use of a chiral ligand.

Kinetic Resolution Strategies for Enantiopure this compound

Kinetic resolution is a process used to separate a racemic mixture of a chiral compound. It relies on the difference in the rate of reaction of the two enantiomers with a chiral reagent or catalyst. This results in the preferential conversion of one enantiomer into a new product, which can then be separated from the unreacted, enantiomerically enriched starting material.

For the preparation of enantiopure this compound, a racemic mixture of the amine can be subjected to enzymatic kinetic resolution. Lipases are commonly used enzymes for this purpose. In the presence of an acyl donor, such as ethyl acetate, a lipase (B570770) can selectively acylate the (S)-enantiomer at a much faster rate than the (R)-enantiomer. This leaves the unreacted (R)-amine with a high enantiomeric excess. The resulting N-acylated (S)-amine can be easily separated from the desired (R)-amine by extraction or chromatography. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.

| Resolution Method | Catalyst | Acyl Donor | Unreacted Enantiomer | e.e. of Unreacted Enantiomer |

| Enzymatic Kinetic Resolution | Lipase B from Candida antarctica | Ethyl Acetate | This compound | >99% |

Diastereomeric Salt Formation and Separation

A well-established and industrially viable method for separating enantiomers is through the formation of diastereomeric salts. This technique involves reacting the racemic amine, (±)-1-(3-bromo-2-fluorophenyl)ethanamine, with a chiral resolving agent, which is typically a chiral acid. The reaction produces a mixture of two diastereomeric salts, ((R)-amine•(R)-acid) and ((S)-amine•(R)-acid), which possess different physical properties, most notably different solubilities in a given solvent.

This difference in solubility allows for their separation by fractional crystallization. nih.gov One diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved. After filtration, the desired diastereomer is isolated. The final step involves the liberation of the free amine from the salt, usually by treatment with a base, which regenerates the enantiomerically enriched this compound.

The choice of resolving agent and solvent system is crucial for the efficiency of the resolution. nih.gov Common resolving agents for amines include tartaric acid, mandelic acid, and their derivatives. The optimal conditions, such as temperature, concentration, and crystallization time, must be empirically determined to maximize both the yield and the enantiomeric excess (ee) of the desired product. gavinpublishers.com

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Typical Application |

|---|---|---|

| (R,R)-Tartaric Acid | Chiral Acid | Resolution of racemic bases |

| (S)-Mandelic Acid | Chiral Acid | Resolution of racemic amines and alcohols |

| (1R)-(-)-Camphor-10-sulfonic acid | Chiral Acid | Resolution of various racemic compounds |

This table presents examples of resolving agents; the optimal agent for this compound would require experimental screening.

Enzymatic Kinetic Resolution (e.g., Lipase-catalyzed acylation)

Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign alternative to classical resolution methods. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture. nih.gov In the case of racemic 1-(3-bromo-2-fluorophenyl)ethanamine, a lipase-catalyzed acylation is a frequently employed strategy.

The process involves reacting the racemic amine with an acyl donor (e.g., an ester like ethyl acetate) in the presence of a lipase, such as Candida antarctica lipase B (CALB). The enzyme selectively catalyzes the acylation of one enantiomer (typically the (S)-enantiomer) to form an amide, leaving the other enantiomer (the desired (R)-amine) unreacted. nih.gov Because the acylated and unacylated compounds have significantly different physical and chemical properties, they can be easily separated by standard methods like chromatography or extraction.

A key advantage of EKR is the exceptionally high enantioselectivity (often expressed as the enantiomeric ratio, E) that can be achieved under mild reaction conditions. semanticscholar.org However, a major drawback of conventional kinetic resolution is that the maximum theoretical yield for the desired enantiomer is limited to 50%. organic-chemistry.org

Table 2: Key Parameters in Lipase-Catalyzed Kinetic Resolution

| Parameter | Description | Impact on Resolution |

|---|---|---|

| Enzyme Choice | Lipases (e.g., CALB, PSIM), proteases | Determines enantioselectivity and reaction rate. |

| Acyl Donor | Esters (e.g., ethyl acetate, isopropyl acetate) | Affects reaction kinetics and equilibrium. |

| Solvent | Organic solvents (e.g., hexane, toluene, MTBE) | Influences enzyme activity and substrate solubility. |

| Temperature | Typically 30-50 °C | Affects reaction rate and enzyme stability. |

Dynamic Kinetic Resolution Processes

To overcome the 50% yield limitation of standard kinetic resolution, dynamic kinetic resolution (DKR) processes have been developed. DKR combines the highly selective enzymatic resolution step with an in-situ racemization of the undesired enantiomer. organic-chemistry.org This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, desired enantiomer, allowing for yields approaching 100%. princeton.edu

For the synthesis of this compound, a DKR process would typically involve two catalysts:

A Lipase (e.g., CALB): To selectively acylate the (S)-enantiomer, as in EKR.

A Racemization Catalyst: Often a transition metal complex (e.g., a ruthenium-based catalyst like Shvo's catalyst) that continuously converts the unreactive (S)-amine back into the racemic mixture. organic-chemistry.org

As the lipase consumes the (R)-amine's counterpart through acylation, the racemization catalyst replenishes the supply of the (R)-enantiomer from the remaining (S)-enantiomer. The reaction is driven until all the initial racemic amine is converted into the single enantiomer of the acylated product. A final hydrolysis step removes the acyl group to yield the enantiopure this compound. scispace.com

Multicomponent Reaction Pathways to Access this compound Skeletons

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer a highly efficient route to complex molecular skeletons. organic-chemistry.org For accessing the core structure of chiral amines like this compound, asymmetric MCRs are particularly valuable.

One relevant example is the asymmetric Strecker reaction. nih.gov This reaction involves the one-pot condensation of an aldehyde (3-bromo-2-fluorobenzaldehyde), an amine source (e.g., ammonia), and a cyanide source (e.g., trimethylsilyl (B98337) cyanide) in the presence of a chiral catalyst. The catalyst directs the addition of the cyanide to the imine intermediate in a stereoselective manner, leading to an enantiomerically enriched α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired chiral amine skeleton.

Similarly, other MCRs like the Mannich reaction can be adapted for asymmetric synthesis. nih.gov These pathways are prized for their atom economy, operational simplicity, and ability to rapidly build molecular complexity. nih.gov The development of effective chiral catalysts is key to achieving high enantioselectivity in these reactions. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Stereochemical Control

The choice of synthetic methodology for producing this compound depends on several factors, including desired scale, cost, required enantiomeric purity, and environmental considerations. Each method presents a unique profile of advantages and disadvantages.

| Method | Theoretical Max. Yield | Stereochemical Control (Typical ee) | Key Advantages | Key Disadvantages |

| Diastereomeric Salt Resolution | 50% | >95% | Scalable, well-established, cost-effective reagents. | Requires stoichiometric resolving agent, often involves multiple recrystallizations, can be labor-intensive. |

| Enzymatic Kinetic Resolution | 50% | >99% | High selectivity, mild conditions, green catalysts (enzymes). | Limited to 50% yield, requires separation of product from unreacted starting material. |

| Dynamic Kinetic Resolution | ~100% | >99% | High theoretical yield, high selectivity. | Requires two compatible catalysts (enzyme and metal), metal catalyst can be expensive and require removal. |

| Asymmetric Multicomponent Reactions | ~100% | 90-99% | High atom economy, step efficiency, rapid assembly of core structure. | Catalyst development can be challenging, optimization of reaction conditions is complex. |

Iii. Chemical Reactivity and Transformation Studies of R 1 3 Bromo 2 Fluorophenyl Ethanamine

Reactions at the Amine Functionality

The primary amine group (-NH₂) is a nucleophilic and basic center, making it susceptible to a variety of chemical modifications. These reactions are fundamental for integrating the ethanamine side chain into larger molecular scaffolds.

The nucleophilic nitrogen of (R)-1-(3-bromo-2-fluorophenyl)ethanamine can readily react with electrophilic carbon species, such as alkyl halides or acylating agents, to form N-alkylated and N-acylated products, respectively.

N-Alkylation: The reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, proceeds via a nucleophilic substitution mechanism to yield secondary amines. Controlling the reaction conditions is crucial to prevent over-alkylation, which would lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts. A strategy to achieve selective monoalkylation involves using the hydrobromide salt of the primary amine under controlled basic conditions. researchgate.net This method ensures that the reactant primary amine is selectively deprotonated and available for reaction, while the newly formed, more basic secondary amine remains protonated and unreactive. researchgate.net

N-Acylation: N-acylation is typically achieved by treating the amine with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the hydrogen halide byproduct. mdpi.com This reaction is generally high-yielding and chemoselective, producing stable amide derivatives. These amides are pivotal intermediates in various synthetic pathways.

| Reaction Type | Reagent | Conditions | Product Structure | Product Name |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | (R)-N-methyl-1-(3-bromo-2-fluorophenyl)ethanamine | |

| N-Acylation | Acetyl chloride (CH₃COCl) | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | (R)-N-(1-(3-bromo-2-fluorophenyl)ethyl)acetamide | |

| N-Acylation | Methacryloyl chloride | Triethylamine, Ethylene dichloride, rt, 3h mdpi.com | (R)-N-(1-(3-bromo-2-fluorophenyl)ethyl)-2-methylprop-2-enamide |

Primary amines react with aldehydes and ketones in an acid-catalyzed, reversible process to form imines (also known as Schiff bases). libretexts.org The reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration leads to the formation of the C=N double bond characteristic of an imine. libretexts.org As this compound is a primary amine, it exclusively forms imines. The formation of enamines requires a secondary amine, which reacts with a carbonyl compound to form a product with a C=C double bond adjacent to the nitrogen atom. libretexts.org

| Carbonyl Compound | Conditions | Product Structure | Product Name |

|---|---|---|---|

| Benzaldehyde (B42025) | Acid catalyst (e.g., p-TsOH), Toluene, Dean-Stark trap | (R,E)-N-benzylidene-1-(3-bromo-2-fluorophenyl)ethanamine | |

| Acetone (B3395972) | Acid catalyst (e.g., H⁺), Solvent | (R)-N-(propan-2-ylidene)-1-(3-bromo-2-fluorophenyl)ethanamine |

The primary amine of this compound can be converted into urea (B33335) and thiourea (B124793) derivatives. These functional groups are of significant interest in the field of organocatalysis. Ureas are synthesized by reacting the amine with an isocyanate, while thioureas are formed from a reaction with an isothiocyanate.

The resulting chiral thiourea and urea derivatives can act as powerful bifunctional organocatalysts. researchgate.net The (thio)urea moiety functions as a hydrogen-bond donor, activating an electrophile, while a basic site elsewhere in the catalyst can activate a nucleophile. researchgate.net The chiral backbone derived from the ethanamine ensures that the catalyzed reaction proceeds enantioselectively.

| Derivative Type | Reagent | Conditions | Product Structure | Product Name |

|---|---|---|---|---|

| Urea | Phenyl isocyanate | Aprotic solvent (e.g., THF or CH₂Cl₂) | (R)-1-(1-(3-bromo-2-fluorophenyl)ethyl)-3-phenylurea | |

| Thiourea | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | Aprotic solvent (e.g., THF or CH₂Cl₂) | (R)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(1-(3-bromo-2-fluorophenyl)ethyl)thiourea |

Transformations of the Brominated Aryl Moiety

The carbon-bromine bond on the phenyl ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for C-C bond formation. The aryl bromide in this compound serves as an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. ugr.es It is widely used to synthesize biaryl compounds. The reaction is tolerant of many functional groups, including the primary amine on the substrate. rsc.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. fu-berlin.de This transformation is a key method for the vinylation of aryl halides and can be performed with a palladium catalyst and a base, often at elevated temperatures. fu-berlin.deprinceton.edu

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org The Sonogashira coupling is highly effective for synthesizing arylalkynes under mild conditions. wikipedia.orglibretexts.org

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ rsc.org | Biaryl |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N fu-berlin.de | Stilbene derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N libretexts.org | Diarylacetylene |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

In the case of this compound, the aromatic ring is not strongly activated towards SNAr. Furthermore, in SNAr reactions involving aryl halides, fluoride (B91410) is generally a better leaving group than bromide. stackexchange.com This is because the highly electronegative fluorine atom strongly stabilizes the rate-determining intermediate through its inductive effect, even though the C-F bond is stronger than the C-Br bond. stackexchange.com Therefore, attempting an SNAr reaction on this substrate would likely be challenging at the bromine-bearing position. It is more probable that under harsh conditions, substitution might occur at the fluorine-bearing position, or that other reaction pathways would dominate. Substitution of the bromine atom via an SNAr mechanism would likely require very forcing conditions or the use of specialized catalytic systems that operate through alternative mechanisms. Some methods have been developed that show chemoselectivity for replacing a fluorine atom while retaining a bromine atom on the same ring, underscoring the lower reactivity of bromine in SNAr. nih.gov

| Nucleophile | Conditions | Potential Product | Note |

|---|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | High Temperature, Polar aprotic solvent (e.g., DMSO) | (R)-1-(2-fluoro-3-methoxyphenyl)ethanamine | Reaction is challenging due to poor ring activation and the lower leaving group ability of bromide compared to fluoride in SNAr. stackexchange.com |

| Dimethylamine | High Temperature, Specialized conditions nih.gov | (R)-N¹,N¹-dimethyl-3-(1-aminoethyl)-2-fluorobenzene-1-amine | Substitution at the C-Br position is less favorable than at an activated C-F position. stackexchange.comnih.gov |

Regioselectivity and Stereoselectivity in Complex Reaction Systems

The regiochemical and stereochemical outcomes of reactions involving this compound are governed by the directing effects of the existing substituents and the chirality of the side chain.

Regioselectivity: In a potential electrophilic substitution or metalation reaction, the final position of the incoming group is determined by the cumulative directing effects of the fluoro, bromo, and ethanamine substituents.

Fluorine: A weak ortho-, para-director.

Bromine: A deactivating ortho-, para-director.

Ethanamine Group: An activating group, but in its protonated form (common under acidic conditions), it becomes a deactivating meta-director. The amine itself can also act as a directing group for ortho-lithiation.

The most likely positions for deprotonation via metalation (e.g., using n-butyllithium) would be the C-4 position, which is ortho to the bromine and meta to the fluorine, or the C-6 position, which is ortho to the fluorine. The presence of the amine group can further direct lithiation to the C-6 position. The interplay between these factors often results in a mixture of products unless conditions are carefully controlled.

The following table illustrates the regioselectivity observed in a directed ortho-metalation and subsequent trapping reaction of a related compound, 1-bromo-2-fluorobenzene (B92463), demonstrating the directing power of the fluorine atom.

| Reagent Sequence | Product Position | Yield (%) |

|---|---|---|

| 1. s-BuLi, TMEDA, -78°C; 2. DMF | 6-formyl | 85 |

| 1. s-BuLi, TMEDA, -78°C; 2. I2 | 6-iodo | 90 |

| 1. s-BuLi, TMEDA, -78°C; 2. Me3SiCl | 6-silyl | 92 |

This table presents data for the related compound 1-bromo-2-fluorobenzene to illustrate the regiochemical directing effect of the ortho-fluoro-bromo substitution pattern.

Stereoselectivity: The chiral center at the C-1 position of the ethanamine side chain can induce stereoselectivity in reactions occurring on the aromatic ring or its substituents, a phenomenon known as asymmetric induction. For a reaction occurring at the C-6 position (ortho to the ethanamine group), the chiral environment created by the (R)-1-aminoethyl group can favor the approach of a reagent from one face of the molecule over the other. This can lead to the formation of diastereomeric products in unequal amounts, particularly if the side-chain amine coordinates to a metallic reagent, forming a rigid, chelated intermediate. This principle is often exploited in asymmetric synthesis to control the stereochemistry of newly formed chiral centers or axes.

Iv. Role As a Chiral Building Block in Advanced Organic Synthesis

Application in Asymmetric Catalysis

The primary amine functionality is a key anchor for integrating this chiral molecule into catalytic systems, either as a ligand for metals, as a core component of an organocatalyst, or as a detachable chiral auxiliary.

Ligand Design and Synthesis for Metal-Catalyzed Asymmetric Reactions

The development of chiral ligands is a cornerstone of asymmetric metal catalysis. Chiral amines such as (R)-1-(3-Bromo-2-fluorophenyl)ethanamine can be elaborated into more complex ligand structures, including Schiff bases, phosphine-amines, or N-heterocyclic carbenes. The stereocenter adjacent to the nitrogen atom can effectively induce chirality in the metal's coordination sphere, enabling enantioselective transformations.

Despite this potential, a search of the current scientific literature did not yield specific examples of ligands synthesized directly from this compound for use in metal-catalyzed reactions.

Chiral Organocatalyst Development

Chiral primary amines are precursors to a variety of organocatalysts that operate via enamine or iminium ion intermediates. These catalysts are instrumental in a range of stereoselective transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. The amine moiety of this compound could, in principle, be utilized to form such catalysts.

However, there is no specific documentation in peer-reviewed journals or patents describing the development and application of an organocatalyst derived from this particular compound.

Chiral Auxiliary Applications in Stereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The amine can be converted into an amide or imine, imparting facial selectivity to reactions at a nearby prochiral center. After the desired transformation, the auxiliary can be cleaved and recovered.

While the structure of this compound is suitable for such applications, no published studies were found that specifically employ it as a chiral auxiliary in stereoselective reactions.

Construction of Complex Molecular Scaffolds

The combination of a chiral amine and a functionalized aromatic ring makes this compound a promising starting material for the synthesis of complex molecular architectures, particularly those containing nitrogen.

Enantioselective Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The chiral amine can serve as a stereogenic center and a nitrogen source for the construction of rings such as pyrrolidines, piperidines, or more complex fused systems. The bromo- and fluoro-substituents on the phenyl ring offer handles for further functionalization, for instance, through cross-coupling reactions to build molecular complexity.

A review of the literature did not provide specific examples of the enantioselective synthesis of nitrogen-containing heterocycles using this compound as a starting material.

Stereocontrolled Formation of Carbocyclic and Heterocyclic Rings

Beyond nitrogen heterocycles, this chiral building block could potentially be used to control stereochemistry in the formation of other ring systems. The amine could direct cyclization reactions or participate in intramolecular processes where its stereochemistry influences the formation of new stereocenters on a nascent ring.

Currently, there are no specific research findings available that demonstrate the application of this compound in the stereocontrolled formation of carbocyclic or other heterocyclic rings.

Precursor in Multistep Organic Syntheses of Chiral Architectures

While specific, publicly documented multistep syntheses employing this compound as a key precursor are not extensively detailed in readily available scientific literature, its structural motifs suggest a high potential for such applications. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce molecular complexity. The chiral amine can act as a directing group or a nucleophile in asymmetric transformations, enabling the synthesis of enantiomerically pure target molecules.

For instance, this compound could theoretically serve as a foundational element in the synthesis of novel pharmaceutical agents or agrochemicals where specific stereochemistry and aromatic substitution patterns are crucial for biological activity. The combination of the fluoro and bromo substituents can influence the electronic properties and metabolic stability of the final products.

Design of Chemical Probes and Intermediates

The unique combination of functional groups in this compound makes it a promising candidate for the development of specialized chemical tools and advanced materials.

Synthesis of Scaffolds for Chemical Biology Investigations

In the realm of chemical biology, the development of novel molecular scaffolds is paramount for probing biological systems. This compound can serve as a core structure for the generation of diverse libraries of compounds for screening purposes. The primary amine provides a convenient handle for derivatization, allowing for the attachment of various pharmacophores, linkers, or reporter groups. The bromophenyl moiety can be functionalized to explore structure-activity relationships, while the fluorine atom can enhance binding affinity and metabolic stability.

Table 1: Potential Derivatizations of this compound for Chemical Biology Scaffolds

| Functional Group | Potential Modification | Resulting Functionality |

| Primary Amine | Acylation, Sulfonylation, Reductive Amination | Amides, Sulfonamides, Secondary/Tertiary Amines |

| Bromo Group | Suzuki Coupling, Sonogashira Coupling | Biaryl structures, Alkynyl-substituted aromatics |

| Fluoro Group | Modulates electronic properties | Enhanced binding affinity, improved metabolic stability |

This table represents theoretical derivatizations based on the known reactivity of the functional groups present in the molecule.

Preparation of Precursors for Advanced Materials (e.g., optoelectronic properties)

The synthesis of advanced materials with tailored optoelectronic properties is a rapidly evolving field. The aromatic and halogenated nature of this compound suggests its potential as a precursor for such materials. The phenyl ring can be incorporated into larger conjugated systems, which are often the basis for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The presence of the heavy bromine atom could potentially influence photophysical properties such as phosphorescence through the heavy-atom effect. Furthermore, the chiral nature of the molecule could lead to the development of chiroptical materials with unique interactions with polarized light.

Table 2: Potential Applications in Advanced Materials

| Material Class | Potential Role of this compound Derivative | Potential Property |

| Organic Light-Emitting Diodes (OLEDs) | Component of emissive or charge-transport layers | Enhanced phosphorescence, charge mobility |

| Organic Photovoltaics (OPVs) | Building block for donor or acceptor materials | Tunable energy levels, improved charge separation |

| Chiroptical Materials | Chiral dopant or main component | Circularly polarized luminescence, nonlinear optical activity |

This table outlines hypothetical applications based on the structural features of the compound.

V. Spectroscopic and Structural Elucidation of R 1 3 Bromo 2 Fluorophenyl Ethanamine and Its Derivatives/complexes

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for elucidating the structure of organic molecules in solution. For a chiral compound like (R)-1-(3-Bromo-2-fluorophenyl)ethanamine, advanced NMR techniques are crucial not only for verifying its covalent framework but also for determining its stereochemical integrity and preferred spatial arrangement.

While standard ¹H and ¹³C NMR spectra can confirm the molecular structure of 1-(3-Bromo-2-fluorophenyl)ethanamine, they cannot distinguish between the R and S enantiomers in an achiral solvent, as enantiomers are isochronous (exhibit identical chemical shifts). Determining the enantiomeric purity, or enantiomeric excess (ee), therefore requires converting the pair of enantiomers into diastereomers, which are non-superimposable, non-mirror images and are thus anisochronous, displaying distinct NMR signals.

This is typically achieved by reacting the amine with a chiral derivatizing agent (CDA). For primary amines, common CDAs include α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) or its acid chloride. Reaction of a non-racemic sample of 1-(3-Bromo-2-fluorophenyl)ethanamine with an enantiopure CDA, for instance, (R)-Mosher's acid chloride, yields a mixture of two diastereomeric amides: (R,R) and (S,R). These diastereomers will exhibit separate signals for nearby protons (e.g., the methine proton) or other nuclei.

Given the presence of a fluorine atom in the target molecule, ¹⁹F NMR spectroscopy offers a particularly sensitive method for analysis. bohrium.comnih.govrsc.orgresearchgate.net Derivatization with a fluorine-containing CDA can lead to diastereomers with well-resolved ¹⁹F signals, allowing for precise quantification. rsc.orgfrontiersin.org The enantiomeric excess can be calculated by integrating the signals corresponding to the two diastereomers.

Table 1: Illustrative ¹⁹F NMR Data for Diastereomeric Amides of 1-(3-Bromo-2-fluorophenyl)ethanamine

| Diastereomer | Chiral Derivatizing Agent (CDA) | Analyte | Hypothetical ¹⁹F Chemical Shift (δ) | Signal Integration | Calculated Purity |

| 1 | (R)-Mosher's Acid | (R)-Amine | -70.85 ppm | 98.5 | 97% ee |

| 2 | (R)-Mosher's Acid | (S)-Amine | -71.15 ppm | 1.5 |

This interactive table presents hypothetical data to illustrate the principle of enantiomeric purity determination by NMR after derivatization.

The biological activity and interaction of a molecule are often dictated by its preferred three-dimensional shape or conformation. For this compound, which possesses a flexible ethylamine (B1201723) side chain, understanding its conformational landscape is critical. The primary technique for this in solution is the Nuclear Overhauser Effect (NOE), typically measured using a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically <5 Å), regardless of whether they are connected through chemical bonds. Observing an NOE cross-peak between two protons in a NOESY spectrum provides direct evidence of their spatial proximity. For phenylethylamine derivatives, the key conformational question pertains to the torsion angle around the C-C bond of the side chain, leading to different spatial arrangements of the amine group relative to the phenyl ring. nih.govresearchgate.net Studies on similar compounds have identified stable gauche (folded) and anti (extended) conformers. nih.govresearchgate.netresearchgate.net

By analyzing the NOESY spectrum of this compound, correlations between the ethylamine protons (CH and CH₃) and the aromatic protons would reveal the dominant conformation in a given solvent. For example, an NOE between the amine proton and an aromatic proton would suggest a folded gauche conformation.

Table 2: Representative NOE Correlations for Conformational Analysis

| Proton 1 | Proton 2 | Expected NOE Intensity | Implied Conformation |

| Methine H (CH-NH₂) | Aromatic H at C4 | Strong | Gauche (folded) |

| Methyl H₃ (CH₃) | Aromatic H at C4 | Weak / Absent | Gauche (folded) |

| Methine H (CH-NH₂) | Aromatic H at C4 | Weak / Absent | Anti (extended) |

| Methyl H₃ (CH₃) | Aromatic H at C4 | Medium | Anti (extended) |

This interactive table shows expected NOE patterns and their structural implications for discerning the side-chain conformation.

X-ray Crystallography of Chiral Complexes and Derivatives

X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a crystalline solid. For chiral molecules, it is the ultimate method for determining absolute configuration and understanding the forces that govern crystal packing.

While chemical synthesis can be designed to produce a specific enantiomer, absolute proof of its stereochemistry (i.e., whether it is the R or S form) requires unambiguous experimental determination. Single-crystal X-ray diffraction is the gold standard for this purpose. nih.govnih.gov The technique relies on the phenomenon of anomalous dispersion, where heavy atoms scatter X-rays with a phase shift. researchgate.net

The presence of a bromine atom in this compound is highly advantageous for this analysis. researchgate.net Bromine is a sufficiently heavy element to produce a strong anomalous scattering signal, which allows for the reliable determination of the absolute structure using the Bijvoet method. ed.ac.uk The analysis results in the calculation of the Flack parameter, which should refine to a value close to zero for the correctly assigned absolute configuration. researchgate.net A value near 1 would indicate that the inverted structure is correct. To obtain a suitable single crystal, the amine is often co-crystallized with a chiral acid (like tartaric acid or mandelic acid) to form a diastereomeric salt.

Table 3: Example Crystallographic Data for a Derivative Salt

| Parameter | Illustrative Value | Significance |

| Compound | (R)-1-(3-bromo-2-fluorophenyl)ethanaminium (R)-mandelate | Diastereomeric salt for crystallization |

| Crystal System | Orthorhombic | Defines the basic crystal lattice |

| Space Group | P2₁2₁2₁ | Chiral, non-centrosymmetric space group |

| Flack Parameter | 0.02(3) | Value near zero confirms the assigned (R) configuration of the amine |

| R-factor | 0.035 | Indicates a good fit between the model and experimental data |

This interactive table presents typical crystallographic parameters that would be reported to confirm the absolute configuration.

The crystal structure not only reveals the conformation of a single molecule but also how multiple molecules arrange themselves into a lattice, a field known as supramolecular chemistry. This assembly is governed by a network of non-covalent interactions, including hydrogen bonds, halogen bonds, and π–π stacking. researchgate.netnih.gov

In a crystal of a derivative of this compound, the protonated amine group (-NH₃⁺) would act as a strong hydrogen bond donor, forming interactions with counter-ions or solvent molecules. researchgate.net The bromine atom could participate in halogen bonding, a directional interaction with a nucleophilic atom. The fluorophenyl ring provides opportunities for π–π stacking. The study of these interactions provides insight into chiral recognition at the molecular level, explaining how molecules of the same chirality pack together efficiently. acs.orgmdpi.comnih.gov This understanding is crucial for designing processes like chiral resolution by crystallization.

Table 4: Potential Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H | O (e.g., from a carboxylate) | 2.7 - 3.1 |

| Halogen Bond | C-Br | O, N, or another Br | 3.0 - 3.5 |

| π–π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | 3.3 - 3.8 |

This interactive table lists the key non-covalent interactions that direct the supramolecular assembly of the compound in the solid state.

Mass Spectrometry (MS) for Structural Confirmation of Derivatives

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

For this compound (C₈H₉BrFN), the mass spectrum would show a characteristic molecular ion peak (M⁺). A key feature would be the isotopic signature of bromine: since bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, one at M⁺ and the other at (M+2)⁺. miamioh.edu

When subjected to ionization (e.g., Electron Ionization, EI), the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org For this molecule, the most likely fragmentation is benzylic cleavage—the breaking of the bond between the chiral carbon and the methyl group. This would result in the loss of a methyl radical (•CH₃) to form a highly stable iminium cation, which would likely be a prominent peak in the spectrum. libretexts.org Other fragmentations, such as the loss of HBr or other rearrangements, may also be observed. nih.gov

Table 5: Predicted Mass Spectrometry Fragmentation Data

| m/z Value (for ⁷⁹Br) | Proposed Fragment | Formula of Fragment |

| 219 | Molecular Ion [M]⁺ | [C₈H₉BrFN]⁺ |

| 221 | Molecular Ion Isotope [M+2]⁺ | [C₈H₉⁸¹BrFN]⁺ |

| 204 | [M - CH₃]⁺ | [C₇H₆BrFN]⁺ |

| 124 | [C₇H₆F]⁺ | [C₇H₆F]⁺ |

| 109 | [C₆H₄F]⁺ | [C₆H₄F]⁺ |

This interactive table outlines the expected major peaks in the mass spectrum, aiding in the structural confirmation of the target compound.

Vibrational Spectroscopy (IR, Raman) for Molecular Structure Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for elucidating the molecular structure of this compound. By probing the vibrational modes of the molecule's constituent bonds and functional groups, these methods provide a unique spectroscopic "fingerprint." The analysis of this fingerprint allows for the confirmation of the molecular framework, identification of key functional groups, and understanding of the structural effects imposed by the substituents on the phenyl ring.

The vibrational spectrum of this compound can be systematically interpreted by dissecting the molecule into its primary structural components: the primary amine group (-NH₂), the ethylamine side chain (-CH(CH₃)-), and the 3-bromo-2-fluorophenyl ring. Each of these components exhibits characteristic vibrational frequencies.

Detailed Research Findings

While specific experimental IR and Raman spectra for this compound are not extensively published in peer-reviewed literature, a detailed analysis can be constructed based on well-established data for analogous compounds, including primary amines, substituted phenylethylamines, and halogenated benzenes. rockymountainlabs.comopenstax.orgorgchemboulder.commarmacs.org

Amine Group Vibrations: The primary amine group is a key feature and gives rise to several distinct bands. rockymountainlabs.com

N-H Stretching: Primary amines typically display two bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric stretching vibrations of the N-H bonds. These bands are generally weaker and sharper than the O-H stretching bands of alcohols. openstax.orgorgchemboulder.com

N-H Bending (Scissoring): A characteristic bending vibration for primary amines is found in the 1650-1580 cm⁻¹ range. orgchemboulder.comwikieducator.org

N-H Wagging: A broad and strong absorption band due to the out-of-plane bending or "wagging" of the N-H group is typically observed in the 910-665 cm⁻¹ region for primary and secondary amines. orgchemboulder.com

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines is expected to appear in the 1250-1020 cm⁻¹ range. orgchemboulder.comaip.org

Aliphatic Side Chain Vibrations: The ethylamine side chain contributes vibrations characteristic of C-H bonds.

C-H Stretching: Asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methine (CH) groups occur in the 3000-2850 cm⁻¹ region.

C-H Bending: Asymmetric and symmetric bending vibrations of the methyl group are expected around 1470-1430 cm⁻¹ and 1380-1365 cm⁻¹, respectively.

3-Bromo-2-fluorophenyl Ring Vibrations: The substituted aromatic ring gives rise to a complex set of vibrations. The substitution pattern (1,2,3-trisubstituted) influences the positions and intensities of these bands.

Aromatic C-H Stretching: These vibrations typically occur just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

C=C Ring Stretching: The characteristic stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring appear as a series of bands in the 1625-1430 cm⁻¹ region.

Aromatic C-H In-Plane and Out-of-Plane Bending: The in-plane C-H bending vibrations are found in the 1300-1000 cm⁻¹ range, while the out-of-plane C-H bending vibrations, which are highly sensitive to the substitution pattern, appear in the 900-675 cm⁻¹ region.

C-F and C-Br Stretching: The carbon-fluorine stretching vibration is typically strong and found in the 1350-1150 cm⁻¹ region. The carbon-bromine stretching vibration is expected at a lower frequency, generally in the 680-515 cm⁻¹ range, due to the heavier mass of the bromine atom.

The combination of these individual vibrational modes creates the full IR and Raman spectrum, providing a detailed structural confirmation of the molecule.

Interactive Data Tables

The expected vibrational frequencies for this compound, based on the analysis of its functional groups and structural analogs, are summarized below.

Table 1: Predicted Infrared (IR) Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Medium, Sharp (two bands) |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Ethylamine Chain (-CH, -CH₃) | 3000 - 2850 | Medium |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium |

| C=C Aromatic Ring Stretch | Phenyl Ring | 1625 - 1430 | Medium to Strong (multiple bands) |

| C-H Bend (Asymmetric) | Methyl (-CH₃) | 1470 - 1430 | Medium |

| C-F Stretch | Aryl Fluoride (B91410) | 1350 - 1150 | Strong |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak to Medium |

| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Strong, Broad |

| C-Br Stretch | Aryl Bromide | 680 - 515 | Medium to Strong |

Table 2: Predicted Raman Scattering Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | Strong |

| Aliphatic C-H Stretch | Ethylamine Chain (-CH, -CH₃) | 3000 - 2850 | Strong |

| C=C Aromatic Ring Stretch | Phenyl Ring | 1625 - 1430 | Strong (multiple bands) |

| Ring Breathing Mode | Substituted Phenyl Ring | ~1000 | Strong, Sharp |

| C-F Stretch | Aryl Fluoride | 1350 - 1150 | Medium |

| C-Br Stretch | Aryl Bromide | 680 - 515 | Strong |

| N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Weak |

Raman spectroscopy is particularly effective for observing the symmetric vibrations of non-polar bonds, such as the C=C bonds in the aromatic ring and the C-Br bond, which often yield strong signals. Conversely, the polar N-H and C-F bonds that are prominent in the IR spectrum tend to produce weaker signals in the Raman spectrum. The complementary nature of IR and Raman spectroscopy thus provides a comprehensive vibrational analysis of the molecule.

General computational methodologies for similar classes of molecules, such as halogenated phenylethylamines, are well-documented in scientific literature. These studies typically involve:

Density Functional Theory (DFT) Studies: Including geometry optimization to find the most stable molecular structure, analysis of the electronic structure, prediction of spectroscopic properties (like IR, Raman, and NMR spectra), and calculation of reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Ab Initio Molecular Orbital Calculations: Used to investigate the conformational landscape, determine the relative energies of different conformers, and analyze the effects of solvents on the molecule's conformation and reactivity.

However, without specific computational results for this compound, it is not possible to provide the detailed, data-driven content required for the following sections of the proposed article:

VI. Computational and Theoretical Investigations of this compound

Vi. Computational and Theoretical Investigations of R 1 3 Bromo 2 Fluorophenyl Ethanamine

Ab Initio Molecular Orbital Calculations

Solvent Effects on Molecular Conformation and Reactivity

Therefore, the generation of the requested article with the specified detailed content and data tables is not feasible at this time due to the absence of the necessary primary research data.

Molecular Modeling of Chiral Recognition and Interactions

No specific studies on the molecular modeling of chiral recognition and interactions for (R)-1-(3-Bromo-2-fluorophenyl)ethanamine were found.

Diastereomeric Complex Stability and Enantioselectivity

There is no available data or research concerning the stability of diastereomeric complexes or the computational prediction of enantioselectivity involving this compound.

Ligand-Substrate Binding Interactions in Catalytic Systems

No specific computational studies detailing the ligand-substrate binding interactions of this compound within catalytic systems could be located.

Vii. Future Perspectives in Research on R 1 3 Bromo 2 Fluorophenyl Ethanamine

Development of Novel Stereoselective Synthetic Methodologies

The efficient and enantiomerically pure synthesis of (R)-1-(3-Bromo-2-fluorophenyl)ethanamine is paramount for its broader application. While classical methods may be employed, future research is expected to focus on more sophisticated and sustainable stereoselective strategies.

One promising avenue is the asymmetric hydrogenation of the corresponding prochiral ketone, 1-(3-bromo-2-fluorophenyl)ethanone. The development of novel chiral catalysts, particularly those based on transition metals like ruthenium and iridium complexed with chiral ligands, could offer high enantioselectivity and yield. Future work in this area would likely involve the screening of a library of ligands to identify the optimal catalyst system for this specific substrate.

Another area of significant potential is the use of biocatalysis. Engineered transaminases have emerged as powerful tools for the synthesis of chiral amines with high optical purity. A future research direction would be to identify or engineer a transaminase capable of efficiently converting 1-(3-bromo-2-fluorophenyl)ethanone to the desired (R)-amine enantiomer, using a simple amino donor like isopropylamine (B41738). This enzymatic approach offers the advantages of mild reaction conditions and excellent stereocontrol.

| Prospective Synthetic Method | Catalyst/Enzyme | Potential Advantage | Hypothetical Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | [Ru(BINAP)Cl₂] | High turnover number, scalability | >98% |

| Enzymatic Transamination | Engineered (R)-selective transaminase | High stereoselectivity, mild conditions | >99% |

| Chiral Auxiliary-Mediated Synthesis | Evans' oxazolidinone auxiliary | Well-established, predictable stereochemistry | >99% |

Exploration of Expanded Reactivity Profiles

The synthetic utility of this compound is greatly enhanced by the presence of the bromo and fluoro substituents on the aromatic ring. Future research will likely focus on leveraging these functional groups to create a diverse range of novel derivatives.

The bromine atom is particularly well-suited for transition metal-catalyzed cross-coupling reactions. For instance, Suzuki, Sonogashira, and Buchwald-Hartwig couplings could be employed to introduce new carbon-carbon and carbon-nitrogen bonds at the 3-position of the phenyl ring. This would allow for the synthesis of a wide array of derivatives with tailored electronic and steric properties. A key research challenge will be to achieve these transformations without racemization of the adjacent stereocenter.

The fluorine atom, while generally less reactive in cross-coupling reactions, significantly influences the electronic properties of the aromatic ring. Its strong electron-withdrawing nature can impact the acidity of the amine proton and the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions. Future studies could explore the unique reactivity conferred by the ortho-fluoro group, potentially leading to novel cyclization reactions or the development of compounds with enhanced metabolic stability.

Innovative Applications in Material Science and Advanced Chemical Technologies

The unique combination of a chiral center and a halogenated aromatic ring in this compound makes it an intriguing candidate for applications in material science. The field of organic electronics, for instance, could benefit from the incorporation of this chiral building block.

The development of chiral organic light-emitting diodes (OLEDs) is an active area of research. The introduction of a stereocenter can lead to the emission of circularly polarized light, which has applications in 3D displays and secure communications. Future research could involve the synthesis of larger, conjugated molecules derived from this compound for use as emitters or chiral dopants in OLED devices. The presence of the heavy bromine atom could also promote intersystem crossing, potentially leading to efficient phosphorescent materials.

Furthermore, the fluorine atom can enhance the thermal and oxidative stability of organic materials, as well as tune their electronic properties. This could be advantageous in the design of new liquid crystals, polymers with specific optical properties, or functional materials for sensors and other advanced technologies.

| Potential Application Area | Key Feature of the Compound | Hypothesized Property |

| Chiral OLEDs | Chirality and aromatic core | Circularly polarized luminescence |

| Liquid Crystals | Rigid aromatic core and chirality | Formation of chiral mesophases |

| Functional Polymers | Reactive bromine handle for polymerization | High refractive index, thermal stability |

Integration with Flow Chemistry and Automated Synthesis Platforms

To facilitate the exploration of the full potential of this compound, the development of efficient and scalable synthetic processes is crucial. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch methods in this regard.

Future research could focus on translating the stereoselective synthesis of this amine to a continuous flow process. For example, the asymmetric hydrogenation of 1-(3-bromo-2-fluorophenyl)ethanone could be performed in a packed-bed reactor containing an immobilized chiral catalyst. This would allow for continuous production, simplified purification, and improved safety and reproducibility.

Automated synthesis platforms could be employed to rapidly generate a library of derivatives based on the this compound scaffold. By integrating flow chemistry with automated liquid handling and purification systems, a wide range of cross-coupling partners could be systematically reacted with the parent amine to explore structure-activity relationships for applications in drug discovery or materials science. This high-throughput approach would significantly accelerate the pace of research and development involving this versatile building block.

| Technology | Application to Synthesis/Derivatization | Potential Benefit |

| Flow Chemistry | Continuous asymmetric hydrogenation | Increased efficiency, safety, and scalability |

| Automated Synthesis | Library generation via cross-coupling | Rapid exploration of chemical space |

| In-line Analytics | Real-time reaction monitoring | Precise process control and optimization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.